
7H-Selenino(3,2-f)-1-benzothiophen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Selenino(3,2-f)-1-benzothiophen-7-one: is a heterocyclic compound that contains selenium and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Selenino(3,2-f)-1-benzothiophen-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of selenophenol with a suitable benzothiophene derivative in the presence of an oxidizing agent. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7H-Selenino(3,2-f)-1-benzothiophen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the compound into selenide derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
7H-Selenino(3,2-f)-1-benzothiophen-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 7H-Selenino(3,2-f)-1-benzothiophen-7-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:
Oxidative Stress Pathways: The compound can influence oxidative stress by modulating the levels of reactive oxygen species.
Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Receptor Binding: The compound can bind to specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 7H-Selenino(3,2-f)-1-benzofuran-7-one
- Selenopyrano(3,2-f)(1)benzothiol-7-one
Uniqueness
7H-Selenino(3,2-f)-1-benzothiophen-7-one is unique due to its specific combination of selenium and sulfur atoms within a benzothiophene framework
Properties
CAS No. |
143810-61-1 |
|---|---|
Molecular Formula |
C11H6OSSe |
Molecular Weight |
265.20 g/mol |
IUPAC Name |
selenopyrano[3,2-f][1]benzothiol-7-one |
InChI |
InChI=1S/C11H6OSSe/c12-11-2-1-8-5-7-3-4-13-9(7)6-10(8)14-11/h1-6H |
InChI Key |
JPSCVGWKYYRBLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)[Se]C2=CC3=C(C=CS3)C=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


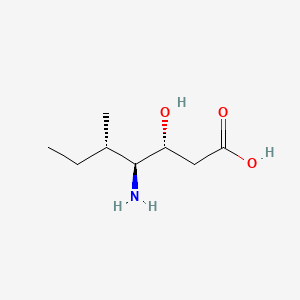
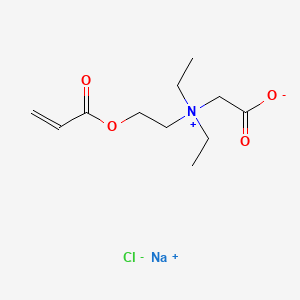
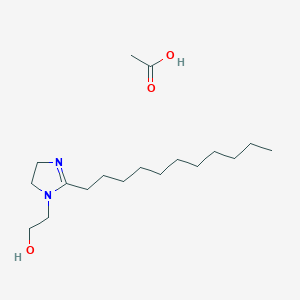
![3-[(2S)-5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl]-4-hydroxybenzenesulfonic acid](/img/structure/B12686862.png)
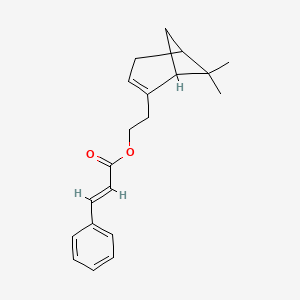
![[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid](/img/structure/B12686884.png)


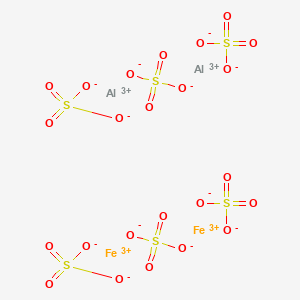

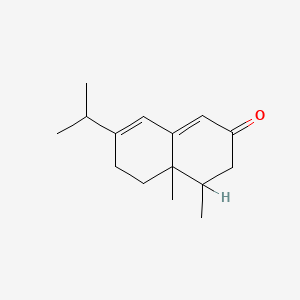
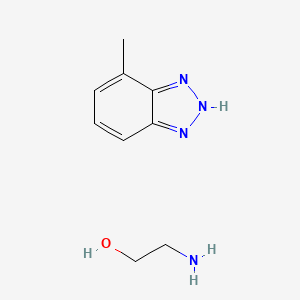

![3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde](/img/structure/B12686936.png)
